BenchChemオンラインストアへようこそ!

N-Acetyl-leucyl-leucyl-norleucinal

Protease inhibitor selectivity Protein isolation Multi-target inhibition

N-Acetyl-leucyl-leucyl-norleucinal (ALLN; also designated MG-101 or Calpain Inhibitor I) is a cell‑permeable peptide aldehyde that acts as a potent, reversible inhibitor of multiple cysteine proteases. Its primary targets include calpain I (Ki = 190 nM), calpain II (Ki = 220 nM), cathepsin B (Ki = 150 nM), and cathepsin L (Ki = 0.5 nM), and it also inhibits the 20S/26S proteasome (Ki = 6 µM).

Molecular Formula C20H37N3O4
Molecular Weight 383.5 g/mol
Cat. No. B8051035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-leucyl-leucyl-norleucinal
Molecular FormulaC20H37N3O4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)
InChIKeyFMYKJLXRRQTBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-leucyl-leucyl-norleucinal (ALLN, MG-101): Broad-Spectrum Cysteine Protease Inhibitor for Research Procurement


N-Acetyl-leucyl-leucyl-norleucinal (ALLN; also designated MG-101 or Calpain Inhibitor I) is a cell‑permeable peptide aldehyde that acts as a potent, reversible inhibitor of multiple cysteine proteases [1]. Its primary targets include calpain I (Ki = 190 nM), calpain II (Ki = 220 nM), cathepsin B (Ki = 150 nM), and cathepsin L (Ki = 0.5 nM), and it also inhibits the 20S/26S proteasome (Ki = 6 µM) . Unlike highly selective calpain or proteasome inhibitors, ALLN’s broad reactivity makes it uniquely suited for applications that demand simultaneous suppression of multiple intracellular proteolytic pathways [2].

Why N-Acetyl-leucyl-leucyl-norleucinal Cannot Be Replaced by Other Peptide Aldehydes in Protease Inhibition Studies


Peptide aldehyde protease inhibitors that appear structurally similar—such as ALLN, MG‑132, calpeptin, and leupeptin—exhibit profoundly different target selectivity profiles [1]. Substituting ALLN with a more selective inhibitor (e.g., MG‑132 for proteasome studies or calpeptin for calpain studies) can produce qualitatively different experimental outcomes because ALLN simultaneously inhibits calpains, cathepsins, and the proteasome [2]. In key comparative studies, phenotypes attributed to ALLN were not reproduced by selective calpain inhibitors, demonstrating that its biological effects frequently arise from its unique multi‑target engagement rather than from inhibition of a single protease class [3]. Therefore, compound interchange without understanding these selectivity differences risks data misinterpretation and experimental irreproducibility.

Head-to-Head Quantitative Evidence: How N-Acetyl-leucyl-leucyl-norleucinal Differentiates from Closest Analogs


Broader Protease Inhibition Spectrum Versus MG‑132, Calpeptin, and PD150606

ALLN inhibits calpain I, calpain II, cathepsin B, cathepsin L, and the proteasome, making it the least selective among commercially available peptide aldehydes . In the authoritative review by Kisselev & Goldberg, ALLN is explicitly designated as 'the least selective inhibitor… probably the best tool for prevention of unwanted proteolysis, for example during isolation of proteins from mammalian cells' [1]. By contrast, MG‑132 preferentially targets the proteasome (IC₅₀ = 100 nM for proteasome vs. 1.2 µM for calpain), calpeptin is a selective calpain inhibitor (ID₅₀ = 34‑52 nM for calpains; does not inhibit the proteasome), and PD150606 targets only the calcium‑binding site of calpains . The quantifiable breadth of ALLN's inhibition is therefore unmatched.

Protease inhibitor selectivity Protein isolation Multi-target inhibition

Sub‑Nanomolar Cathepsin L Potency Differentiates ALLN from Leupeptin

ALLN inhibits cathepsin L with a Ki of 0.5 nM, making it approximately 10‑fold more potent than leupeptin on this specific target [1]. While leupeptin is a broadly used serine/cysteine protease inhibitor, its Ki for cathepsin L is significantly higher (estimated in the low nanomolar range but not sub‑nanomolar) . This potency difference is critical in experimental systems where cathepsin L activity must be fully suppressed at low inhibitor concentrations to avoid off‑target effects on other proteases.

Cathepsin L inhibition Lysosomal proteolysis Antigen presentation

Cell Permeability Advantage Over Non‑Lipophilic Cysteine Protease Inhibitors

ALLN is a lipophilic peptide aldehyde that readily crosses cell membranes, in contrast to non‑lipophilic inhibitors such as E‑64 [1]. A direct comparative study in Babesia bovis demonstrated that only the lipophilic inhibitors ALLN and E‑64d (the ester prodrug of E‑64) could inhibit parasite growth inside erythrocytes, whereas non‑lipophilic E‑64 and leupeptin were ineffective [2]. Furthermore, within the lipophilic subset, ALLN preferentially inhibited intracellular parasite replication, while E‑64d preferentially blocked host‑cell invasion, indicating that ALLN’s intracellular distribution and target engagement pattern are distinct even among membrane‑permeable inhibitors [2].

Cell-permeable inhibitor Intracellular target engagement Parasite replication

In Vivo Anti‑Fibrotic Efficacy at Well‑Tolerated Doses in a Mouse Model of Systemic Sclerosis

In a bleomycin‑induced mouse model of systemic sclerosis, ALLN administered intraperitoneally at 3 mg/kg three times per week significantly suppressed both dermal and pulmonary fibrosis, with concomitant inhibition of Smad2/3 phosphorylation, reduction in α‑SMA⁺ myofibroblasts, and decreased CD3⁺ T‑cell infiltration [1]. No adverse effects were observed over the treatment period [1]. This in vivo validation exceeds the data available for closely related peptide aldehydes such as ALLM or MG‑115, which lack comparable disease‑model efficacy datasets.

Fibrosis TGF‑β signaling In vivo pharmacology

Functional Differentiation from Selective Calpain Inhibitors: GLUT4 Repression Is Proteasome‑Dependent

Treatment of 3T3‑L1 adipocytes with ALLN significantly repressed GLUT4 mRNA and protein expression [1]. However, the more selective calpain inhibitors PD150606, calpeptin, and a calpastatin peptide had no effect on GLUT4 levels [1]. Instead, the proteasome inhibitors lactacystin and MG‑132 recapitulated the ALLN phenotype, reducing GLUT4 mRNA to 35% and 12% of control levels, respectively [1]. This demonstrates that the GLUT4‑repressing activity of ALLN in this system is mediated through proteasome inhibition, not calpain inhibition, underscoring the necessity of using ALLN only when multi‑target inhibition is the explicit experimental goal.

GLUT4 expression Proteasome vs. calpain Adipocyte biology

Proteasome Inhibition Potency: ALLN vs. MG‑132 — Quantitative Comparison for 20S Proteasome

ALLN inhibits the 20S proteasome with a Ki of 6 µM, whereas MG‑132 inhibits the 20S proteasome with an IC₅₀ of 100 nM . This 60‑fold difference in proteasome potency explains why MG‑132 is recommended as the first‑choice proteasome inhibitor for cell‑culture studies, while ALLN is preferred when simultaneous inhibition of calpains, cathepsins, and the proteasome is required [1]. Quantitative knowledge of this potency differential enables researchers to select concentrations that achieve the desired target coverage without unknowingly engaging multiple protease systems.

Proteasome inhibitor Ubiquitin-proteasome pathway IC50 comparison

Procurement‑Guiding Application Scenarios for N-Acetyl-leucyl-leucyl-norleucinal (ALLN)


Protease Inhibitor Cocktails for Protein Extraction and Lysate Preparation

ALLN’s unique ability to inhibit calpain I, calpain II, cathepsin B, cathepsin L, and the proteasome makes it the preferred single‑agent or cocktail component for preventing protein degradation during cell‑lysate preparation . Unlike MG‑132, which primarily targets the proteasome, or calpeptin, which spares cathepsins and the proteasome, ALLN delivers comprehensive protection against the major classes of cysteine proteases that are active in mammalian cell extracts [1]. Sigma‑Aldrich explicitly lists ALLN as a component for protease inhibitor cocktails used in gel‑shift analyses, HeLa cell treatment, and 26S proteasome inhibition assays .

Fibrosis and TGF‑β Signaling Research Requiring In Vivo‑Validated Calpain Inhibition

Researchers studying TGF‑β‑driven fibrotic diseases (e.g., systemic sclerosis, pulmonary fibrosis) should select ALLN as their calpain inhibitor of choice because it is the only peptide aldehyde for which in vivo anti‑fibrotic efficacy has been demonstrated in a validated disease model [2]. In this model, ALLN at 3 mg/kg i.p. significantly reduced dermal and pulmonary fibrosis, inhibited Smad2/3 phosphorylation, and decreased myofibroblast accumulation without observable adverse effects [2]. Competing inhibitors such as ALLM and calpeptin lack comparable in vivo fibrosis datasets.

Intracellular Parasite Biology: Targeting Replication‑Specific Cysteine Proteases

For intracellular parasite research (e.g., Babesia, Plasmodium), ALLN provides a critical advantage over non‑lipophilic inhibitors such as E‑64 and leupeptin because its cell permeability enables access to parasite proteases within host cells [3]. Direct comparative data demonstrate that ALLN inhibits the intra‑erythrocytic replication stage of Babesia bovis, whereas E‑64d preferentially blocks invasion [3]. This stage‑specific differential activity establishes ALLN as the inhibitor of choice for dissecting the role of cysteine proteases in parasite replication versus host‑cell entry.

Metabolic Research: Discriminating Calpain‑Dependent vs. Proteasome‑Dependent Gene Regulation

In metabolic studies—for instance, investigating GLUT4 glucose transporter regulation—ALLN serves as an essential comparator alongside selective calpain inhibitors (PD150606, calpeptin) and selective proteasome inhibitors (lactacystin, MG‑132) [4]. Because ALLN inhibits both protease systems while selective inhibitors do not, the differential phenotype pattern (ALLN and proteasome inhibitors positive, selective calpain inhibitors negative) provides unambiguous evidence for proteasome‑dependent regulation [4]. This panel‑based approach is now a standard paradigm for assigning protease‑pathway responsibility for specific cellular phenotypes.

Quote Request

Request a Quote for N-Acetyl-leucyl-leucyl-norleucinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.